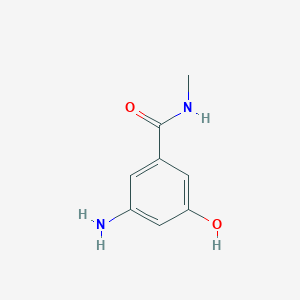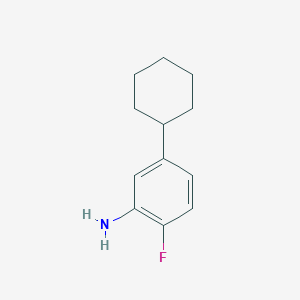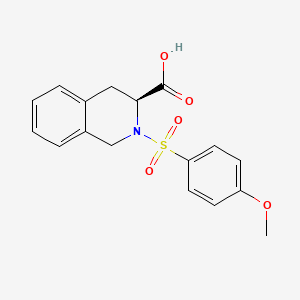
(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with ethoxy and methyl groups, and a hydroxymethyl group at the 2-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2-methylpyrrolidin-2-yl)methanol typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 2-methylpyrrolidine with ethyl alcohol under acidic conditions to introduce the ethoxy group . The hydroxymethyl group can be introduced via a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often employ continuous flow synthesis techniques. These methods enhance the efficiency and selectivity of the reactions, allowing for large-scale production . Microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: (4-Ethoxy-2-methylpyrrolidin-2-yl)carboxylic acid.
Reduction: (4-Ethoxy-2-methylpyrrolidin-2-yl)methanamine.
Substitution: Various (4-alkoxy-2-methylpyrrolidin-2-yl)methanol derivatives.
Aplicaciones Científicas De Investigación
(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of (4-Ethoxy-2-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to bind to various proteins and enzymes, influencing their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxy-2-methylpyrrolidin-2-yl)methanol: Similar structure with a methoxy group instead of an ethoxy group.
(4-Ethoxy-3-methylpyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
Uniqueness
(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes .
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
(4-ethoxy-2-methylpyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C8H17NO2/c1-3-11-7-4-8(2,6-10)9-5-7/h7,9-10H,3-6H2,1-2H3 |
Clave InChI |
ZJIACOLAYSOAJF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CC(NC1)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)
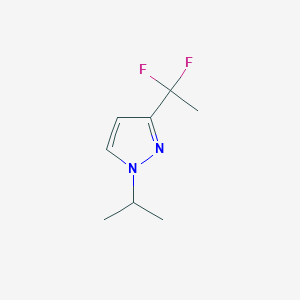

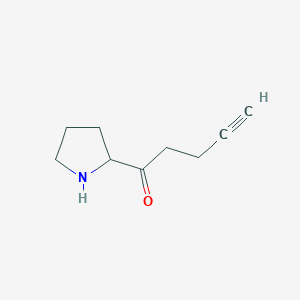
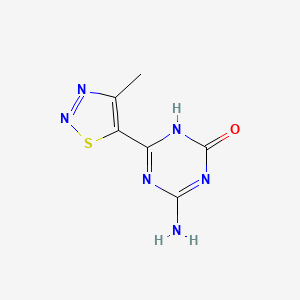


![1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one](/img/structure/B13161983.png)
